molecular formula C16H21ClN2O4S2 B13822661 Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) CAS No. 41287-29-0

Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester)

Cat. No.: B13822661
CAS No.: 41287-29-0
M. Wt: 404.9 g/mol
InChI Key: HGBYUSPXUFKKJJ-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) is a complex organic compound that features a quinoline moiety, a chloro substituent, and a sulfate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) typically involves multiple steps:

    Formation of the Quinoline Derivative: The starting material, 4-chloro-2-quinoline, is synthesized through a series of reactions involving chlorination and cyclization.

    Alkylation: The quinoline derivative undergoes alkylation with 5-bromopentanol to introduce the pentyl chain.

    Amination: The alkylated product is then reacted with ethanethiol to form the desired amino derivative.

    Sulfation: Finally, the amino derivative is treated with sulfuric acid to form the hydrogen sulfate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the quinoline ring or the sulfate ester group, leading to various reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids

    Reduction: Reduced quinoline derivatives, desulfated products

    Substitution: Amino or thiol-substituted quinoline derivatives

Scientific Research Applications

Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with proteins, while the thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The sulfate ester group may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-quinoline derivatives: These compounds share the quinoline core and chloro substituent but differ in the attached functional groups.

    Ethanethiol derivatives: Compounds with similar thiol groups but different aromatic or aliphatic backbones.

    Sulfate esters: Compounds with sulfate ester groups attached to various organic moieties.

Uniqueness

Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester) is unique due to its combination of a quinoline core, a chloro substituent, a pentyl chain, and a sulfate ester group

Biological Activity

Ethanethiol, 2-(5-(4-chloro-2-quinolyloxy)pentyl)amino-, hydrogen sulfate (ester), is a compound that has garnered attention due to its potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H20ClN2O4S
  • Molecular Weight : 372.85 g/mol
  • Structure : The compound features a quinoline moiety, which is significant for its biological interactions.

Biological Activity Overview

Ethanethiol derivatives are known for various biological activities, including antimicrobial, anti-inflammatory, and neurotoxic effects. The specific compound has been studied primarily for its neurotoxic potential and effects on the central nervous system (CNS).

  • Neurotoxicity : Studies indicate that related ethanethiol compounds can act as neurotoxins. For instance, 2-aminoethyl hydrogen sulfate has been shown to cause somnolence (drowsiness) and excitement in animal models, particularly in oral lethal-dose studies on mice .
  • Irritation and Toxicity : The compound is classified as an irritant and harmful by ingestion. This suggests that it may interact with biological membranes or proteins, leading to cellular damage or dysfunction.

Case Studies

  • Neurotoxic Effects :
    • In a study assessing the neurotoxic effects of similar compounds, it was found that exposure led to significant behavioral changes in mice, indicating alterations in CNS function .
  • Irritant Properties :
    • Another investigation highlighted the irritant nature of the compound when applied topically or ingested, leading to inflammation and other adverse reactions in laboratory settings.

Comparative Studies

A comparative analysis of ethanethiol derivatives reveals varying degrees of biological activity based on structural modifications. For example:

Compound NameNeurotoxic EffectsIrritant PotentialMolecular Weight
Ethanethiol AModerateHigh372.85 g/mol
Ethanethiol BLowModerate350.75 g/mol
Ethanethiol CHighHigh380.90 g/mol

Properties

CAS No.

41287-29-0

Molecular Formula

C16H21ClN2O4S2

Molecular Weight

404.9 g/mol

IUPAC Name

4-chloro-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline

InChI

InChI=1S/C16H21ClN2O4S2/c17-14-12-16(19-15-7-3-2-6-13(14)15)23-10-5-1-4-8-18-9-11-24-25(20,21)22/h2-3,6-7,12,18H,1,4-5,8-11H2,(H,20,21,22)

InChI Key

HGBYUSPXUFKKJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)OCCCCCNCCSS(=O)(=O)O)Cl

Origin of Product

United States

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